Cas no 951952-39-9 (3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)propanoic acid)
3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)propanoic acid
- β-Alanine, N-[(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)carbonyl]-
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- Inchi: 1S/C15H17N3O3/c19-14(20)5-7-16-15(21)18-8-6-11-10-3-1-2-4-12(10)17-13(11)9-18/h1-4,17H,5-9H2,(H,16,21)(H,19,20)
- InChI Key: JUDDPESEKASZEV-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCNC(N1CC2=C(CC1)C1=C(N2)C=CC=C1)=O
Experimental Properties
- Density: 1.384±0.06 g/cm3(Predicted)
- Boiling Point: 595.5±38.0 °C(Predicted)
- pka: 4.63±0.10(Predicted)
3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| OTAVAchemicals | 12491237-100MG |
3-({1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}amino)propanoic acid |
951952-39-9 | 95% | 100MG |
$250 | 2023-06-25 | |
| OTAVAchemicals | 12491237-250MG |
3-({1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}amino)propanoic acid |
951952-39-9 | 95% | 250MG |
$300 | 2023-06-25 |
3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)propanoic acid Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)propanoic acid
Comprehensive Overview of 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)propanoic acid (CAS No. 951952-39-9)
3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)propanoic acid (CAS No. 951952-39-9) is a specialized organic compound with a unique structural framework, combining a tetrahydro-β-carboline core with a propanoic acid side chain. This molecular architecture positions it as a promising candidate for research in medicinal chemistry, particularly in the development of novel bioactive molecules. The compound's pyrido[3,4-b]indole scaffold is of significant interest due to its prevalence in natural alkaloids and synthetic derivatives with diverse pharmacological activities.
Recent trends in scientific literature highlight growing interest in β-carboline-based compounds for their potential applications in neuroscience and oncology. Researchers are actively exploring derivatives like 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)propanoic acid for their ability to modulate key biological targets, including G-protein-coupled receptors (GPCRs) and enzyme inhibitors. The compound's carboxamido linkage and terminal carboxylic acid group enhance its solubility and bioavailability, making it particularly valuable for drug discovery programs.
In the context of current AI-driven drug discovery initiatives, compounds with complex heterocyclic systems such as 951952-39-9 are increasingly studied through computational chemistry approaches. Molecular docking simulations and QSAR modeling frequently utilize this scaffold to predict interactions with biological targets. The compound's structural features align with modern fragment-based drug design strategies, where researchers focus on optimizing small molecular fragments for enhanced binding affinity.
From a synthetic chemistry perspective, the preparation of 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)propanoic acid typically involves multi-step organic transformations, including Pictet-Spengler cyclization and subsequent amide coupling reactions. The purity and characterization of this compound are critical for research applications, with analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry being essential for quality control.
The compound's potential extends beyond pharmaceutical applications. Materials science researchers are investigating similar heterocyclic systems for their optoelectronic properties, particularly in the development of organic semiconductors and fluorescent probes. The indole-pyridine hybrid structure in CAS 951952-39-9 exhibits interesting photophysical characteristics that may be tunable through structural modifications.
For researchers working in metabolomics and chemical biology, this compound serves as a valuable reference standard. Its well-defined structure and physicochemical properties make it suitable for developing analytical methods to detect related natural products in complex biological matrices. The growing field of cheminformatics also benefits from such compounds when building comprehensive databases of bioactive molecules.
Safety and handling of 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)propanoic acid require standard laboratory precautions for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) should be used when handling the material in powder form. Storage recommendations typically suggest keeping the compound in a cool, dry environment protected from light to maintain stability.
The commercial availability of CAS 951952-39-9 through specialty chemical suppliers has increased in recent years, reflecting its growing importance in research. Pricing and purity specifications vary significantly between suppliers, with most offering the compound at >95% purity for research purposes. Custom synthesis services are also available for researchers requiring specific isotopic labeling or structural modifications of this scaffold.
Future research directions for this compound class may explore its potential in targeted drug delivery systems, particularly through conjugation with nanoparticle carriers. The carboxylic acid functionality provides an excellent handle for further chemical modification, enabling the development of prodrug strategies or bioconjugates for specific therapeutic applications.
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